Cas no 241815-93-0 (2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one)
2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one
- 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one
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- Inchi: 1S/C12H13ClN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16)
- InChI Key: ROXFGIIVYYJJOS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(NC(C(C)(C)C)=NC=2C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 332
- XLogP3: 2.7
- Topological Polar Surface Area: 41.5
2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011741-1g |
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one |
241815-93-0 | 97% | 1g |
$684.00 | 2023-09-02 | |
| Chemenu | CM213385-1g |
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one |
241815-93-0 | 97% | 1g |
$795 | 2021-08-04 | |
| Chemenu | CM213385-1g |
2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one |
241815-93-0 | 97% | 1g |
$737 | 2024-07-28 |
2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one
2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one: A Comprehensive Overview
The compound 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one (CAS No. 241815-93-0) is a fascinating molecule with significant potential in various scientific and industrial applications. This quinazolinone derivative has garnered attention due to its unique structural properties and versatile functional groups. In recent years, advancements in synthetic methodologies and computational chemistry have shed light on its synthesis, characterization, and applications, making it a subject of interest for researchers across multiple disciplines.
Quinazolinones, a class of heterocyclic compounds, are known for their structural diversity and biological activities. The 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one variant incorporates a tert-butyl group at the 2-position and a chlorine atom at the 7-position, which significantly influences its chemical reactivity and physical properties. These substituents not only enhance the molecule's stability but also contribute to its potential as a building block in organic synthesis.
Recent studies have explored the synthesis of 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one through various routes, including condensation reactions and cyclization processes. One notable approach involves the reaction of substituted anilines with carbonyl compounds under specific conditions to form the quinazolinone skeleton. The introduction of the tert-butyl and chlorine groups is typically achieved through directed substitution or post-synthesis modification, ensuring precise control over the molecule's structure.
The applications of 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one span across multiple fields. In pharmaceutical research, this compound has been investigated for its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways. Its ability to interact with specific protein targets makes it a promising candidate for drug development. Additionally, in materials science, this quinazolinone derivative has been utilized as a precursor for advanced materials such as organic semiconductors and optoelectronic devices.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one with high accuracy. These studies have revealed that the molecule exhibits favorable electronic characteristics, making it suitable for applications in organic electronics. Furthermore, its thermal stability and photoluminescent properties have been explored in depth, highlighting its potential in next-generation display technologies.
In conclusion, 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one (CAS No. 241815-93-0) is a versatile compound with a wide range of applications across scientific disciplines. Its unique structure, combined with recent breakthroughs in synthetic methodologies and computational analysis, positions it as a key player in both academic research and industrial innovation.
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